molecular formula C12H14N2 B15232359 5-Cyclohexylpicolinonitrile

5-Cyclohexylpicolinonitrile

Cat. No.: B15232359
M. Wt: 186.25 g/mol
InChI Key: MFLJFZHAYJQINW-UHFFFAOYSA-N
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Description

5-Cyclohexylpicolinonitrile is an organic compound characterized by a cyclohexyl group attached to a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpicolinonitrile typically involves the reaction of cyclohexylamine with picolinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-Cyclohexylpicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Cyclohexylpicolinonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and the resulting biological effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the picolinonitrile moiety.

    Picolinonitrile: Contains the nitrile group but does not have the cyclohexyl substitution.

Uniqueness: 5-Cyclohexylpicolinonitrile is unique due to the combination of the cyclohexyl and picolinonitrile groups, which imparts distinct chemical properties and potential applications. Its structural features allow for specific interactions in chemical and biological systems, setting it apart from similar compounds.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-cyclohexylpyridine-2-carbonitrile

InChI

InChI=1S/C12H14N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h6-7,9-10H,1-5H2

InChI Key

MFLJFZHAYJQINW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=C2)C#N

Origin of Product

United States

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